NS-2359 citrate

Major Depressive Disorder Antidepressant Efficacy SNDRI

NS-2359 citrate is a triple monoamine reuptake inhibitor (SNDRI) discontinued after Phase II trials for lack of efficacy. It serves as an essential negative control for calibrating preclinical models in antidepressant research, benchmarking novel SNDRI candidates, and investigating attention deficits or psychostimulant interactions. Procure this high-purity reference standard to ensure translational relevance in your neuropsychiatric studies.

Molecular Formula C22H29Cl2NO8
Molecular Weight 506.373
CAS No. 195875-69-5
Cat. No. B609650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS-2359 citrate
CAS195875-69-5
SynonymsGSK 372475;  GSK-372475;  GSK372475;  NS 2359;  NS2359;  NS-2359
Molecular FormulaC22H29Cl2NO8
Molecular Weight506.373
Structural Identifiers
SMILESCN1[C@@]2([H])[C@H](COC)[C@@H](C3=CC=C(Cl)C(Cl)=C3)C[C@]1([H])CC2.OC(C(O)=O)(CC(O)=O)CC(O)=O
InChIInChI=1S/C16H21Cl2NO.C6H8O7/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13+,16+;/m0./s1
InChIKeyWQADQTGDTJDILR-NEDKYFLZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS-2359 Citrate (CAS 195875-69-5): A Triple Monoamine Reuptake Inhibitor (SNDRI) with Failed Clinical Efficacy in Depression and ADHD


NS-2359 citrate (CAS 195875-69-5), also known as GSK372475, is a potent triple monoamine reuptake inhibitor (SNDRI) with approximately equipotent inhibition of serotonin, norepinephrine, and dopamine transporters [1]. Initially developed by NeuroSearch and GlaxoSmithKline (GSK) as an antidepressant, it was also investigated for attention-deficit/hyperactivity disorder (ADHD) and cocaine dependence [2]. Despite its mechanistic promise of combined DAT/NET/SERT blockade, the compound was discontinued in 2009 after Phase II clinical trials demonstrated lack of efficacy and poor tolerability in major depressive disorder (MDD) [3]. NS-2359 is a phenyltropane derivative, with the citrate salt form bearing molecular weight of 506.37 g/mol and formula C22H29Cl2NO8 [1].

Why NS-2359 Citrate Cannot Be Interchanged with Other Triple Reuptake Inhibitors or Clinical Antidepressants


Despite its classification as a triple monoamine reuptake inhibitor (SNDRI), NS-2359 citrate exhibits a unique clinical failure profile that fundamentally distinguishes it from both marketed antidepressants and other investigational SNDRIs. In two large Phase II randomized controlled trials, NS-2359 (1-2 mg/day) failed to demonstrate any significant antidepressant efficacy compared with placebo on the six-item Bech scale, IDS-Clinician Rated, and MADRS endpoints—whereas the active comparators venlafaxine XR (150-225 mg/day) and paroxetine (20-30 mg/day) showed significant separation from placebo [1]. The compound also exhibited substantially higher adverse event rates, cardiovascular effects, and dropout rates (49-58%) compared with placebo (67-74%), venlafaxine (63%), and paroxetine (77%) [2]. For ADHD, NS-2359 showed no overall symptom improvement versus placebo [3]. This specific combination of triple-transporter equipotency coupled with poor clinical outcomes—distinct from efficacious SNRIs, SSRIs, and other SNDRI candidates—means generic substitution with NS-2359 in research contexts introduces a fundamentally different pharmacological and translational risk profile [1].

Quantitative Comparator Evidence for NS-2359 Citrate: Direct Clinical Trial Data Versus Approved Antidepressants


NS-2359 Citrate vs. Venlafaxine XR: Head-to-Head MDD Efficacy and Tolerability Comparison

In Study 1 of a randomized, double-blind, active-controlled Phase II trial (N=492), NS-2359 (1-2 mg/day) was directly compared with venlafaxine XR (150-225 mg/day) and placebo in outpatients with MDD. NS-2359 did not significantly differ from placebo on any key efficacy endpoint (six-item Bech scale, IDS-Clinician Rated, MADRS), whereas venlafaxine demonstrated significant antidepressant activity on both primary and secondary endpoints [1]. Completion rates for NS-2359 were 49% compared to 63% for venlafaxine XR and 67% for placebo [2].

Major Depressive Disorder Antidepressant Efficacy SNDRI

NS-2359 Citrate vs. Paroxetine: Head-to-Head MDD Trial Completion and Adverse Event Comparison

In Study 2 of the Phase II MDD program, NS-2359 (1-2 mg/day) was compared with paroxetine (20-30 mg/day) and placebo. NS-2359 again failed to demonstrate significant antidepressant activity on any efficacy endpoint, while paroxetine showed significant separation from placebo [1]. Adverse events were more frequent with NS-2359 versus placebo for sleep disturbance, anxiety-related events, gastrointestinal effects, and tachycardia. Increases in mean change from baseline in heart rate and sitting blood pressure were greater for NS-2359 than for either placebo or paroxetine [2].

Major Depressive Disorder Tolerability Safety

NS-2359 Citrate in ADHD: Subgroup-Specific Efficacy Signal in Inattentive Patients

In a randomized, double-blind, placebo-controlled Phase II trial in adults with ADHD (NCT00467428), NS-2359 showed no overall effect on ADHD symptoms measured by the investigator-rated ADHD-RS scale [1]. However, in a post-hoc subgroup analysis of patients with the predominantly inattentive subtype of ADHD, 41% of NS-2359-treated patients showed improvement compared with 7% of the placebo group [2]. No direct comparator study with methylphenidate or atomoxetine was conducted; this represents an intrastudy subgroup finding rather than a cross-treatment comparison.

ADHD Cognition Attention Deficit

NS-2359 Citrate vs. Cocaine: Phase I Human Laboratory Interaction Study

In a Phase I human laboratory interaction study (NCT00032916), NS-2359 was evaluated in combination with cocaine in cocaine-experienced volunteers. NS-2359 showed no toxicity after co-administration with 20 mg or 40 mg of intravenous cocaine, but it attenuated both the rewarding effects and the cardiovascular effects (increased heart rate and blood pressure) induced by cocaine [1]. This finding provided rationale for a subsequent Phase II trial in cocaine dependence (NCT02798627) [2].

Cocaine Dependence Addiction Drug Interaction

Recommended Research and Industrial Use Cases for NS-2359 Citrate Based on Clinical Evidence


Negative Control for SNDRI Mechanism of Action Studies in Depression

Given that NS-2359 citrate is a confirmed equipotent triple reuptake inhibitor at DAT, NET, and SERT [1] yet failed to demonstrate antidepressant efficacy in two large Phase II trials [2], it serves as a valuable negative control compound for studying the relationship between transporter inhibition profiles and clinical efficacy. Researchers investigating novel SNDRI candidates can use NS-2359 to calibrate the predictive validity of preclinical models and to benchmark the minimal efficacy requirements needed for translational success in MDD [3].

Cognitive Pharmacology Tool for Attention and Executive Function Research

The differential response observed in the inattentive ADHD subtype (41% improvement vs. 7% placebo) [1] supports the use of NS-2359 citrate as a research tool for dissecting the neurochemical substrates of attention and cognitive control. The compound's triple transporter inhibition profile, combined with its demonstrated cognitive signal in a specific patient subgroup, makes it relevant for studies examining how balanced monoamine modulation affects executive function, vigilance, and sustained attention in both normal and pathological states [2].

Reference Compound for Addiction Pharmacology and Drug Interaction Studies

NS-2359 citrate's unique ability to attenuate cocaine-induced rewarding and cardiovascular effects without causing additive toxicity [1] positions it as a reference tool for addiction research. Studies investigating the role of dopamine transporter modulation in psychostimulant abuse liability, or examining the dissociation between subjective rewarding effects and physiological responses to cocaine, can employ NS-2359 as a comparator with a well-characterized human interaction profile [2].

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